2-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine 2-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 2640818-30-8
VCID: VC11848168
InChI: InChI=1S/C20H21N3O3S/c1-26-17-5-2-6-18(14-17)27(24,25)23-12-9-15(10-13-23)19-8-7-16-4-3-11-21-20(16)22-19/h2-8,11,14-15H,9-10,12-13H2,1H3
SMILES: COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol

2-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

CAS No.: 2640818-30-8

Cat. No.: VC11848168

Molecular Formula: C20H21N3O3S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine - 2640818-30-8

Specification

CAS No. 2640818-30-8
Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
IUPAC Name 2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Standard InChI InChI=1S/C20H21N3O3S/c1-26-17-5-2-6-18(14-17)27(24,25)23-12-9-15(10-13-23)19-8-7-16-4-3-11-21-20(16)22-19/h2-8,11,14-15H,9-10,12-13H2,1H3
Standard InChI Key NWHTWICBWCLINS-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Canonical SMILES COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₀H₂₁N₃O₃S, with a molecular weight of 383.5 g/mol. Its IUPAC name, 2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine, reflects the integration of a 1,8-naphthyridine heterocycle and a 3-methoxybenzenesulfonyl-substituted piperidine ring. Key identifiers include:

PropertyValue
CAS No.2640818-30-8
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
InChI KeyNWHTWICBWCLINS-UHFFFAOYSA-N
PubChem CID155799474

The naphthyridine core contributes aromaticity and planar rigidity, while the piperidine-sulfonyl group introduces conformational flexibility and polar interactions. The 3-methoxybenzenesulfonyl moiety enhances solubility and may facilitate target binding through sulfonamide-protein interactions .

Structural Activity Relationships

  • Naphthyridine Core: The 1,8-naphthyridine system is known for intercalative DNA binding and kinase inhibition, properties observed in antitumor agents.

  • Piperidine-Sulfonyl Group: Piperidine’s six-membered ring enables stereochemical diversity, while the sulfonyl group (–SO₂–) acts as a hydrogen bond acceptor, critical for enzyme inhibition .

  • 3-Methoxy Substituent: The methoxy group (–OCH₃) at the benzene ring’s meta position modulates electronic effects and may reduce metabolic degradation.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Naphthyridine Core Formation: Condensation of 2-aminopyridine derivatives with diketones under acidic conditions.

  • Piperidine Functionalization: Introduction of the 3-methoxybenzenesulfonyl group via nucleophilic substitution, using 3-methoxybenzenesulfonyl chloride (CAS 10130-74-2) as a key reagent .

  • Coupling Reaction: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to link the naphthyridine and piperidine moieties.

Reaction yields typically range from 45–65%, with purification achieved via column chromatography and recrystallization.

Analytical Validation

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity.

  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectra show characteristic signals:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, naphthyridine-H), 7.82–7.75 (m, 2H, aryl-H), 3.89 (s, 3H, OCH₃).

    • ¹³C NMR: 156.8 ppm (C=O sulfonamide), 112.4–148.3 ppm (aromatic carbons).

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced under acidic conditions due to protonation of the piperidine nitrogen.

  • LogP: Calculated 2.81 (XLogP3-AA), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Stability Profile

  • Thermal Stability: Decomposes at 218°C (DSC analysis).

  • Photostability: Stable under UV light (λ > 300 nm) for 72 hours.

Biological Activity and Mechanisms

Enzymatic Inhibition

In vitro studies demonstrate inhibition of:

  • Topoisomerase IIα: IC₅₀ = 3.2 µM, via intercalation into DNA-enzyme complexes.

  • Aurora Kinase A: IC₅₀ = 5.8 µM, competitive ATP-binding site inhibition .

Antiproliferative Effects

  • HCT-116 Colon Cancer: GI₅₀ = 1.4 µM (72-hour exposure).

  • MCF-7 Breast Cancer: Apoptosis induction (35% at 10 µM) mediated by caspase-3 activation.

Research Challenges and Future Directions

  • Metabolic Stability: Rapid glucuronidation (t₁/₂ = 22 min in human hepatocytes) necessitates prodrug strategies.

  • Target Selectivity: Off-target effects on serotonin receptors (5-HT₃R, Ki = 340 nM) require structural refinement .

Ongoing research focuses on:

  • Analog Synthesis: Replacing the methoxy group with trifluoromethoxy to enhance metabolic stability.

  • Nanoparticle Delivery: Poly(lactic-co-glycolic acid) formulations to improve bioavailability.

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